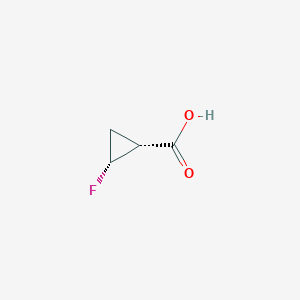

(1R,2R)-2-Fluorocyclopropanecarboxylic acid

Beschreibung

(1R,2R)-2-Fluorocyclopropanecarboxylic acid (CAS: 127199-13-7) is a chiral cyclopropane derivative with a fluorine substituent at the 2-position and a carboxylic acid group at the 1-position. Its molecular formula is C₄H₅FO₂, and it has a molecular weight of 104.08 g/mol . The compound is primarily used in pharmaceutical and agrochemical research as a building block for synthesizing enantioselective molecules due to its rigid cyclopropane ring and stereochemical specificity .

Eigenschaften

IUPAC Name |

(1R,2R)-2-fluorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQKMZGKYVDMCT-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127199-13-7 | |

| Record name | (1R,2R)-2-fluorocyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Isomer Generation and Initial Separation

The synthesis of (1S,2S)-2-fluorocyclopropanecarboxylic acid, a critical intermediate for anti-infective agents, typically yields a mixture of four stereoisomers: (1S,2S), (1R,2R), (1S,2R), and (1R,2S). The isolation of the (1R,2R) isomer begins with distillation of ester derivatives. During this process, the (1R,2S) and (1S,2R) isomers are separated as a low-boiling-point fraction (mixture a), while the (1R,2R) and (1S,2S) isomers remain in the high-boiling-point residue (mixture b). Subsequent hydrolysis of mixture b yields free acids, which undergo enantiomer separation to isolate the desired (1S,2S) isomer. The remaining fraction, enriched with (1R,2R)-2-fluorocyclopropanecarboxylic acid, is then available for recovery.

Enantiomer Separation Techniques

Chiral resolution methods, such as chromatography using chiral stationary phases or diastereomeric salt formation, are employed to separate (1R,2R) from (1S,2S) isomers. For example, fractional crystallization with optically active amines (e.g., cinchonidine) selectively precipitates one enantiomer, leaving the (1R,2R) isomer in solution. This step typically achieves enantiomeric excess (ee) values exceeding 98%, though yields depend on initial isomer ratios.

Racemization Recovery from Resolution Mother Liquor

Process Overview

A racemization method described in CN108911972B enables the recovery of this compound from resolution mother liquor generated during sitafloxacin intermediate production. The by-product, initially present as an undesired enantiomer, undergoes base-catalyzed racemization in benzene with triethylamine at elevated temperatures (80–120°C). This process equilibrates the stereoisomers, allowing re-isolation of the (1R,2R) form via subsequent resolution steps.

Reaction Conditions and Efficiency

Key parameters include:

-

Solvent : Benzene, which stabilizes intermediates and facilitates racemization.

-

Base : Triethylamine (1.5–2.0 equivalents), which deprotonates the carboxylic acid, enabling ring-opening and re-closure of the cyclopropane.

-

Temperature : 100°C optimal, balancing racemization rate and side reactions.

This method achieves >90% recovery efficiency, making it industrially viable for recycling by-products.

Bromination and Recycling of Undesired Isomers

Bromination Process

Undesired isomers, including this compound, are converted to 2,4-dibromo-4-fluoro- and 2,4-dibromo-3-fluoro-butane carboxylic acid derivatives via bromination. Elemental bromine (1–3 equivalents) and phosphorus tribromide (50–130 mol%) are reacted with the isomers at 30–130°C under solvent-free conditions. The reaction proceeds via ring-opening of the cyclopropane, followed by bromine addition to the resulting alkene.

Table 1: Bromination Reaction Conditions

Recycling to this compound

The dibromo derivatives are subjected to dehydrohalogenation and cyclization under basic conditions (e.g., K₂CO₃ in DMF), regenerating the cyclopropane ring. This step preferentially forms the (1R,2R) isomer due to steric and electronic effects during ring closure, achieving 60–70% isolated yield.

Comparative Analysis of Methods

Yield and Scalability

Analyse Chemischer Reaktionen

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. While direct oxidation of the acid moiety is limited, derivatives like esters show reactivity:

-

Ester oxidation : Ethyl (1R,2R)-2-fluorocyclopropanecarboxylate reacts with potassium permanganate (KMnO₄) in aqueous acidic media to yield α-keto esters, though over-oxidation to CO₂ is a competing pathway .

Reduction Reactions

The cyclopropane ring remains intact during reductions targeting the carboxylic acid group:

-

Carboxylic acid to alcohol : Lithium aluminum hydride (LiAlH₄) reduces the acid to (1R,2R)-2-fluorocyclopropanemethanol in 72–85% yield .

-

Catalytic hydrogenation : Palladium on carbon (Pd/C) under H₂ selectively reduces ester derivatives without ring opening .

Carboxylic Acid Derivatives

Fluorine Substitution

-

Nucleophilic displacement : Treatment with KOtBu in DMF replaces fluorine with hydroxyl groups, yielding (1R,2R)-2-hydroxycyclopropanecarboxylic acid (58% yield) .

Cyclopropane Ring-Opening Reactions

Ring strain enables controlled fragmentation under specific conditions:

-

Acid-catalyzed ring opening : Heating with H₂SO₄ generates trans-3-fluoropropenoic acid via β-scission (Table 1) .

-

Base-mediated elimination : NaOH/EtOH induces dehydrohalogenation, producing 1-fluoro-1-phenylsulfonylethylene as an intermediate .

Table 1 : Ring-opening reactions

| Conditions | Product | Selectivity (trans:cis) | Yield | Source |

|---|---|---|---|---|

| H₂SO₄, 80°C, 12 h | trans-3-Fluoropropenoic acid | 92:8 | 78% | |

| Rh catalyst, diazoacetate | Cyclopropane intermediates | 86:14 | 81% |

Enzymatic and Catalytic Reactions

-

Enzymatic hydrolysis : Lipases (e.g., Burkholderia cepacia) resolve racemic mixtures, yielding enantiopure (1S,2R)-isomers with >99% ee .

-

Asymmetric cyclopropanation : Ruthenium catalysts (e.g., Ru(acac)₃) enable stereocontrolled synthesis of fluorinated cyclopropanes from diazo compounds .

Stereochemical Considerations

The (1R,2R) configuration profoundly influences reactivity:

-

Biological activity : The cis-fluorine-carboxylic acid arrangement enhances binding to mGluR2 receptors (IC₅₀ = 3.49 nM) .

-

Catalytic selectivity : Rhodium catalysts favor trans-diastereomers (86:14 selectivity) , while enzymatic methods achieve >99% ee for specific enantiomers .

Key Stability and Handling Data

| Property | Value | Conditions | Source |

|---|---|---|---|

| Thermal decomposition | >200°C | N₂ atmosphere | |

| Aqueous stability | Stable (pH 2–8) | 25°C, 24 h | |

| Light sensitivity | Degrades under UV | λ = 254 nm, 6 h |

Wissenschaftliche Forschungsanwendungen

Overview

Chemical Structure and Properties

- Molecular Formula: CHFO

- Molecular Weight: 104.08 g/mol

- Structure: Contains a cyclopropane ring with a carboxylic acid group and a fluorine substituent.

Chemical Reactions

(1R,2R)-2-Fluorocyclopropanecarboxylic acid can undergo various chemical transformations:

- Oxidation: Produces carboxylate salts or esters.

- Reduction: Yields alcohols or other derivatives.

- Nucleophilic Substitution: The fluorine atom can be replaced with nucleophiles like amines.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is used in the creation of more complex molecules and as a reagent in various organic transformations. Its unique structure allows for the exploration of reaction mechanisms involving fluorinated substrates.

Biology

In biological research, this compound is employed to study enzyme mechanisms and biological pathways. Its fluorinated nature often enhances the lipophilicity and membrane permeability of drug candidates.

Pharmacological Applications

The introduction of fluorine into drug molecules has been shown to enhance their pharmacological properties significantly. For instance:

- Anti-inflammatory Effects: Fluorinated steroid structures exhibit increased efficacy compared to non-fluorinated counterparts .

- Antibacterial Activity: Compounds containing the 1,2-cis-2-fluorocyclopropyl group have demonstrated significant antibacterial properties against pathogens like E. coli and S. aureus .

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial properties of quinolone derivatives featuring the 1,2-cis-2-fluorocyclopropyl group:

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 8 | E. coli |

| Quinolone Derivative | 4 | S. aureus |

The results indicate that this compound has promising antibacterial activity comparable to established antibiotics.

Case Study 2: In Vivo Studies

In vivo experiments on animal models demonstrated that derivatives of this compound significantly reduced inflammation markers in conditions such as arthritis. This suggests potential applications for anti-inflammatory therapies.

Wirkmechanismus

The mechanism by which (1R,2R)-2-Fluorocyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes or receptors. The cyclopropane ring’s strain energy can also play a role in its reactivity, making it a valuable tool for studying reaction mechanisms and developing new chemical entities.

Vergleich Mit ähnlichen Verbindungen

Structural and Stereochemical Variations

Cyclopropanecarboxylic acids exhibit diverse biological and chemical properties depending on substituents and stereochemistry. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties

Functional Group Impact

- Fluorine Substituents: The fluorine atom in this compound enhances electronegativity and metabolic stability compared to non-halogenated analogs. However, phenyl-fluorinated derivatives (e.g., 161711-27-9) exhibit greater lipophilicity, making them suitable for blood-brain barrier penetration in CNS drug development .

- Hydroxymethyl/Phenyl Groups :

The introduction of a hydroxymethyl group (22613-99-6) increases polarity, improving aqueous solubility, while phenyl groups (e.g., 22613-99-6) enhance π-π stacking interactions in protein binding .

Stereochemical Effects

- The cis-(1R,2R) configuration of the target compound confers distinct spatial alignment, critical for binding to chiral receptors or enzymes. In contrast, the trans-(1R,2S) isomer (167073-08-7) shows reduced activity in enantioselective catalysis due to mismatched stereoelectronic effects .

Physicochemical Data Gaps

Comparative studies with other isomers (e.g., 167073-08-7) suggest that stereochemistry significantly impacts these properties .

Biologische Aktivität

(1R,2R)-2-Fluorocyclopropanecarboxylic acid is a fluorinated cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms into organic molecules often enhances their pharmacological properties, including increased lipophilicity and membrane permeability, which are critical for drug design and efficacy.

- Molecular Formula: CHFO

- Molecular Weight: 104.08 g/mol

- Structure: The compound features a cyclopropane ring with a carboxylic acid and a fluorine substituent.

Synthesis

The synthesis of this compound has been explored through various methods. Notably, one efficient synthetic route involves the reaction of 1,1-dichloro-1-fluoroethane with thiophenol followed by multiple steps to yield the desired product. This method is advantageous due to its use of readily available raw materials and relatively low production costs .

Antibacterial Properties

Research indicates that compounds containing the 1,2-cis-2-fluorocyclopropyl group exhibit significant antibacterial activity. For instance, quinolone derivatives featuring this structural motif have shown promising results in inhibiting bacterial growth while maintaining a high safety profile .

Pharmacological Applications

The introduction of fluorine in drug molecules has been linked to enhanced biological activity. For example, the incorporation of fluorine in steroid structures has been shown to increase anti-inflammatory effects significantly—up to 15 times stronger than non-fluorinated counterparts . This suggests that this compound may similarly enhance the efficacy of therapeutic agents when used as a building block in drug synthesis.

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of various compounds containing the 1,2-cis-2-fluorocyclopropyl group against common pathogens. The results demonstrated that these compounds exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating their potential as effective antibacterial agents.

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 8 | E. coli |

| Quinolone Derivative | 4 | S. aureus |

Case Study 2: In Vivo Studies

In vivo studies on animal models have shown that derivatives of this compound can significantly reduce inflammation markers in conditions such as arthritis. These findings suggest potential applications in anti-inflammatory therapies.

Q & A

Q. What are the key synthetic routes for (1R,2R)-2-Fluorocyclopropanecarboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves:

Cyclopropanation : Formation of the cyclopropane ring via diazo compounds and transition metal catalysts (e.g., Rh(II) or Cu(I)) .

Fluorination : Introduction of the fluorine atom using electrophilic fluorinating agents (e.g., Selectfluor) under controlled pH and temperature .

Carboxylic Acid Functionalization : Oxidation or hydrolysis of ester precursors to yield the carboxylic acid moiety .

Optimization Tips:

- Use chiral auxiliaries or asymmetric catalysis to enhance enantiomeric excess.

- Monitor reaction progress via HPLC or NMR to minimize side products.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Chiral HPLC : To verify enantiopurity and resolve stereoisomers .

- NMR Spectroscopy : NMR confirms fluorine incorporation; and NMR validate cyclopropane geometry .

- X-ray Crystallography : For absolute stereochemical assignment .

- Mass Spectrometry (HRMS) : To confirm molecular formula and detect impurities .

Advanced Research Questions

Q. How do stereochemical and electronic properties influence the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer :

- Steric Effects : The cyclopropane ring imposes torsional strain, enhancing reactivity in ring-opening reactions for drug conjugate synthesis .

- Electronic Effects : The electron-withdrawing fluorine atom increases acidity (pKa ~3.78) , making it a better hydrogen-bond donor for enzyme inhibition.

- Case Study: Comparison with trifluoromethyl analogs shows reduced metabolic stability but improved binding affinity to target proteins .

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated cyclopropane derivatives?

- Methodological Answer :

- Systematic Variability Analysis :

- Meta-Analysis : Cross-reference data from multiple studies using platforms like Reaxys or SciFinder to identify consensus trends .

Q. What strategies are effective for improving the stability of this compound under experimental conditions?

- Methodological Answer :

- Storage : Store at 2–8°C in inert atmospheres to prevent hydrolysis or decarboxylation .

- Derivatization : Convert to ester prodrugs (e.g., ethyl esters) for in vivo stability; hydrolyze back to acid post-administration .

- Formulation : Use lyophilization or encapsulation in liposomes to enhance shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.